molecular formula C13H25NO4 B12826060 tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

Cat. No.: B12826060
M. Wt: 259.34 g/mol
InChI Key: XVMVUHLLALIPCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, a pyrrolidine ring, and ethoxyethoxy substituents

Preparation Methods

The synthesis of tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the ethoxyethoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (S)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, leading to different chemical and biological properties.

    tert-Butyl (S)-3-(2-ethoxyethoxy)piperidine-1-carboxylate: The pyrrolidine ring is replaced by a piperidine ring, which may affect the compound’s reactivity and interactions.

    tert-Butyl (S)-3-(2-ethoxyethoxy)azetidine-1-carboxylate: The pyrrolidine ring is replaced by an azetidine ring, resulting in different structural and functional characteristics.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

XVMVUHLLALIPCK-NSHDSACASA-N

Isomeric SMILES

CCOCCO[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCOCCOC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.